An In-depth Technical Guide to 3,5-Pyridinedicarbonyl Chloride for Advanced Research
An In-depth Technical Guide to 3,5-Pyridinedicarbonyl Chloride for Advanced Research
This guide provides an in-depth exploration of 3,5-pyridinedicarbonyl chloride, a pivotal reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of its properties, synthesis, and applications, grounded in scientific principles and practical expertise.
Introduction and Molecular Overview
3,5-Pyridinedicarbonyl chloride, also known as dinicotinoyl chloride, is a highly reactive derivative of pyridine-3,5-dicarboxylic acid (dinicotinic acid). Its structure, featuring a pyridine ring substituted with two acyl chloride groups at the meta positions, makes it a valuable bifunctional building block in organic synthesis. The electron-withdrawing nature of the pyridine nitrogen and the acyl chloride groups significantly influences the molecule's reactivity and electrochemical properties.
Table 1: Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | pyridine-3,5-dicarbonyl chloride[1] |
| CAS Number | 15074-61-0[1] |
| Molecular Formula | C₇H₃Cl₂NO₂[1] |
| Synonyms | 3,5-Pyridinedicarbonyl dichloride, Dinicotinoyl chloride[1][2] |
| InChI Key | SBKBDFUOZKKFRK-UHFFFAOYSA-N[1] |
Physicochemical Properties: A Quantitative Analysis
The physical and chemical characteristics of 3,5-pyridinedicarbonyl chloride are crucial for its handling, storage, and application in synthesis.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 204.01 g/mol | [1] |
| Appearance | Solid | - |
| Boiling Point | 305.2 °C at 760 mmHg | [2] |
| Density | 1.505 g/cm³ | [2] |
| Flash Point | 138.4 °C | [2] |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents like dichloromethane, chloroform, and THF. | General knowledge on acyl chlorides |
| Stability | Moisture-sensitive; decomposes in the presence of water. | [3] |
Synthesis and Purification: A Practical Protocol
The most common laboratory synthesis of 3,5-pyridinedicarbonyl chloride involves the reaction of its parent dicarboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[4][5]
Synthesis Workflow
Caption: Synthesis of 3,5-pyridinedicarbonyl chloride.
Detailed Synthesis Protocol
Objective: To synthesize 3,5-pyridinedicarbonyl chloride from pyridine-3,5-dicarboxylic acid.
Materials:
-
Pyridine-3,5-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene (or another high-boiling aprotic solvent)
-
Round-bottom flask with a reflux condenser and gas inlet/outlet
-
Heating mantle
-
Schlenk line or nitrogen/argon source
Procedure:
-
Drying the Glassware: Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of inert gas (nitrogen or argon) to exclude atmospheric moisture.
-
Reaction Setup: In a round-bottom flask, suspend pyridine-3,5-dicarboxylic acid in an excess of thionyl chloride. A small amount of dry toluene can be added as a co-solvent.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within a few hours.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation, preferably under reduced pressure.
-
Isolation of Crude Product: The remaining residue is the crude 3,5-pyridinedicarbonyl chloride.
Purification by Recrystallization
Objective: To purify the crude 3,5-pyridinedicarbonyl chloride.
Materials:
-
Crude 3,5-pyridinedicarbonyl chloride
-
A suitable dry, aprotic solvent (e.g., hexane, chloroform, or a mixture)
-
Erlenmeyer flask
-
Heating source
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6][7][8][9][10]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.[6][7][8][9][10]
Chemical Reactivity and Mechanistic Insights
The reactivity of 3,5-pyridinedicarbonyl chloride is dominated by the two electrophilic carbonyl carbons of the acyl chloride groups. These are highly susceptible to nucleophilic attack.
Nucleophilic Acyl Substitution
The primary reaction of 3,5-pyridinedicarbonyl chloride is nucleophilic acyl substitution. A wide range of nucleophiles, including amines, alcohols, and water, will react readily.
Reaction with Amines: The reaction with primary or secondary amines is particularly vigorous and is a common method for the synthesis of polyamides and other amide-containing structures.[11][12][13] The reaction proceeds via a nucleophilic addition-elimination mechanism.[11][13]
Caption: Nucleophilic substitution with an amine.
The lone pair on the nitrogen of the amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The carbonyl double bond reforms with the expulsion of a chloride ion, the leaving group. A base, often an excess of the amine or a non-nucleophilic base like triethylamine, is typically added to neutralize the HCl byproduct.[4]
Applications in Research and Development
The bifunctional nature of 3,5-pyridinedicarbonyl chloride makes it a versatile building block in several areas of chemical research.
Polymer Chemistry
3,5-Pyridinedicarbonyl chloride is a key monomer in the synthesis of aromatic polyamides. The rigidity of the pyridine ring can impart desirable thermal and mechanical properties to the resulting polymers.
Synthesis of Macrocycles
The reaction of 3,5-pyridinedicarbonyl chloride with diamines or other bifunctional nucleophiles can lead to the formation of macrocyclic compounds.[14][15] These structures are of significant interest in supramolecular chemistry and have potential applications in areas such as molecular recognition and catalysis.
Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][4][6] 3,5-Pyridinedicarbonyl chloride serves as a valuable precursor for introducing this scaffold into larger molecules. Its ability to act as a linker can be exploited in the development of various therapeutic agents, including:
-
Linkers for Antibody-Drug Conjugates (ADCs): The dicarbonyl functionality allows for the attachment of a targeting antibody at one end and a cytotoxic payload at the other, a key strategy in targeted cancer therapy.[16][17][18][19]
-
Building Block for Bioactive Molecules: It can be used to synthesize complex molecules with potential therapeutic activities. The resulting amide or ester linkages can be designed to be stable or cleavable under specific physiological conditions.
Handling, Storage, and Safety
As an acyl chloride, 3,5-pyridinedicarbonyl chloride is a hazardous chemical that requires careful handling.
Table 3: Safety and Handling Precautions
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[20][21] |
| Handling | Handle in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[20][21] Avoid contact with skin and eyes.[3] |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[20][21] Keep away from incompatible materials such as water, alcohols, and bases.[3] |
| Disposal | Unused or waste material should be carefully quenched by slow addition to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate) or an alcohol (e.g., isopropanol) before disposal according to local regulations. |
Spectroscopic Characterization
Table 4: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals in the aromatic region (δ 8.0-9.5 ppm) corresponding to the three pyridine protons. |
| ¹³C NMR | Signals for the carbonyl carbons (δ 165-175 ppm) and the pyridine ring carbons (δ 120-160 ppm).[22][23][24] |
| FTIR | A strong C=O stretching band for the acyl chloride around 1750-1800 cm⁻¹. C-Cl stretching bands will also be present.[25] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight (204.01 g/mol ).[1] |
Conclusion
3,5-Pyridinedicarbonyl chloride is a highly valuable and reactive bifunctional molecule with significant applications in polymer chemistry, macrocycle synthesis, and as a building block in drug discovery. Its proper handling, synthesis, and purification are critical for its successful application in research and development. This guide has provided a comprehensive overview of its key properties and practical protocols to aid scientists in its effective utilization.
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